molecular formula C11H17Br B196020 1-Bromo-3-methyladamantane CAS No. 702-77-2

1-Bromo-3-methyladamantane

Cat. No.: B196020
CAS No.: 702-77-2
M. Wt: 229.16 g/mol
InChI Key: MXAYGTASSPYUJB-UHFFFAOYSA-N
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Description

1-Bromo-3-methyladamantane is an organic compound with the chemical formula C₁₁H₁₇Br. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. The presence of a bromine atom and a methyl group on the adamantane framework imparts distinct chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyladamantane can be synthesized through various methods. One common approach involves the bromination of 3-methyladamantane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, yielding the desired product with high selectivity .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methyladamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in polar solvents.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

Scientific Research Applications

1-Bromo-3-methyladamantane finds applications in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of various functionalized adamantane derivatives, which are used in materials science and catalysis.

    Biology: The compound is used in the study of biological systems, particularly in the development of adamantane-based drugs and probes.

    Medicine: Derivatives of this compound are explored for their potential antiviral and neuroprotective properties.

    Industry: The compound is utilized in the production of high-performance polymers and advanced materials.

Comparison with Similar Compounds

  • 1-Bromo-3,5-dimethyladamantane
  • 1-Bromo-3-hydroxyadamantane
  • 1-Bromo-3-chloroadamantane

Comparison: 1-Bromo-3-methyladamantane is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 1-Bromo-3,5-dimethyladamantane, it has a simpler structure, making it easier to synthesize and modify. The presence of a single methyl group also affects its physical properties, such as solubility and melting point .

Properties

IUPAC Name

1-bromo-3-methyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17Br/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAYGTASSPYUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70330447
Record name 1-bromo-3-methyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-77-2
Record name 702-77-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-3-methyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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